

Application Note and Protocols for Prolycopene Quantification

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Compound of Interest

Compound Name: *Prolycopene*

Cat. No.: *B1248880*

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Introduction

Prolycopene, a poly-cis-isomer of lycopene, is a carotenoid of significant interest due to its potential health benefits, including antioxidant activity and a potential role in the prevention of certain chronic diseases. Unlike the all-trans-lycopene found predominantly in red tomatoes, **prolycopene** is the major carotenoid in tangerine tomatoes and is reported to have higher bioavailability.^[1] Accurate quantification of **prolycopene** in food matrices, supplements, and biological samples is crucial for research and development in the fields of nutrition, pharmacology, and food science.

This document provides detailed application notes and protocols for the quantification of **prolycopene** using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Physicochemical Properties of Prolycopene and Related Isomers

Accurate quantification relies on understanding the distinct physicochemical properties of **prolycopene** compared to other lycopene isomers. **Prolycopene** is also referred to as tetra-cis-lycopene ((7Z, 9Z, 7'Z, 9'Z)-lycopene).^[2]

Property	Prolycopene	All-trans-Lycopene	Reference
Molecular Formula	C ₄₀ H ₅₆	C ₄₀ H ₅₆	[3][4]
Molecular Weight	536.87 g/mol	536.87 g/mol	[3][4]
Appearance	Orange-red crystals	Red-violet crystals	
UV-Vis λ_{max} (in Hexane)	~439 nm	444, 472, 503 nm	
Molar Extinction Coefficient (ϵ)	105,000 L mol ⁻¹ cm ⁻¹ at 439 nm	186,000 L mol ⁻¹ cm ⁻¹ at 472 nm	

Note: The distinct λ_{max} and molar extinction coefficient of **prolycopene** are critical for its quantification, especially when using UV-Vis spectrophotometry.

Analytical Standards

A significant challenge in the accurate quantification of **prolycopene** is the limited commercial availability of a certified **prolycopene** analytical standard. While standards for all-trans-lycopene are readily available from suppliers such as Sigma-Aldrich and LGC Standards, a dedicated **prolycopene** standard is not commonly listed.[4][5][6]

Therefore, two approaches can be considered for standardization:

- Relative Quantification: Use an all-trans-lycopene standard and report **prolycopene** levels relative to this standard. This approach is less accurate due to the significant difference in molar extinction coefficients between the two isomers.
- In-house Standard Preparation: Isolate and purify **prolycopene** from a natural source rich in this isomer, such as tangerine tomatoes.[1] The concentration of the purified standard can then be determined spectrophotometrically using its specific molar extinction coefficient. This approach is more accurate and is detailed in the protocols below.

Experimental Protocols

1. Protocol for Isolation and Purification of **Prolycopene** Standard from Tangerine Tomatoes

This protocol describes the extraction and purification of **prolycopene** to be used as an in-house analytical standard.

Materials and Reagents:

- Tangerine tomatoes (fresh or freeze-dried)
- Acetone (HPLC grade)
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Butylated hydroxytoluene (BHT)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Glass column for chromatography
- Rotary evaporator
- UV-Vis Spectrophotometer

Procedure:

- Sample Preparation: Homogenize fresh tangerine tomatoes. If using freeze-dried tomatoes, grind them into a fine powder.
- Extraction:
 - To the homogenized or powdered tomato sample, add a solution of acetone containing 0.1% BHT. BHT is added to prevent oxidation of the carotenoids.
 - Stir or sonicate the mixture for 15-20 minutes in a flask protected from light (e.g., wrapped in aluminum foil).

- Filter the mixture and collect the acetone extract.
- Repeat the extraction process with fresh acetone until the residue is colorless.
- Pool the acetone extracts.

- Phase Separation:
 - Transfer the acetone extract to a separatory funnel.
 - Add an equal volume of hexane and a 10% aqueous sodium chloride solution.
 - Gently mix and allow the layers to separate. The hexane layer (top layer) will contain the carotenoids.
 - Discard the lower aqueous layer.
 - Wash the hexane layer with deionized water two to three times to remove any residual acetone.

- Drying and Concentration:
 - Dry the hexane extract over anhydrous sodium sulfate.
 - Filter to remove the sodium sulfate.
 - Evaporate the hexane under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

- Column Chromatography for Purification:
 - Prepare a silica gel column using hexane as the mobile phase.
 - Dissolve the concentrated extract in a minimal amount of hexane and load it onto the column.
 - Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually adding small percentages of acetone.

- **Prolycopene**, being a cis-isomer, will have different retention characteristics compared to other carotenoids. Collect the distinct orange-colored fraction corresponding to **prolycopene**. The separation can be monitored by thin-layer chromatography (TLC).
- Purity Assessment and Quantification of the Standard:
 - Evaporate the solvent from the collected **prolycopene** fraction.
 - Assess the purity of the isolated **prolycopene** using HPLC with a C30 column.
 - To determine the concentration of the purified standard, dissolve a known weight of the purified **prolycopene** in hexane and measure its absorbance at 439 nm using a UV-Vis spectrophotometer.
 - Calculate the concentration using the Beer-Lambert law ($A = \varepsilon bc$), where A is the absorbance, ε is the molar extinction coefficient ($105,000 \text{ L mol}^{-1} \text{ cm}^{-1}$), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

2. Protocol for Quantification of **Prolycopene** by HPLC

This protocol is suitable for the separation and quantification of **prolycopene** from various sample matrices.

Materials and Reagents:

- HPLC system with a photodiode array (PDA) or UV-Vis detector
- C30 reverse-phase column (e.g., YMC Carotenoid S-3, 3 μm , 4.6 x 150 mm)
- Methanol (HPLC grade)
- Methyl tert-butyl ether (MTBE) (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- **Prolycopene** standard (prepared as per the protocol above) or all-trans-lycopene standard

- Sample extracts prepared as described in the isolation protocol (steps 1-4).

Chromatographic Conditions:

Parameter	Condition
Column	C30 Reverse-Phase, 3 µm, 4.6 x 150 mm
Mobile Phase A	Methanol
Mobile Phase B	Methyl tert-butyl ether (MTBE)
Gradient	Start with a high percentage of Methanol, and create a gradient to increase the percentage of MTBE over the run to elute the more non-polar carotenoids. A typical gradient could be: 0-15 min, 95% A to 50% A; 15-25 min, hold at 50% A; 25-30 min, return to 95% A.
Flow Rate	1.0 mL/min
Column Temperature	25-30°C
Injection Volume	10-20 µL
Detection Wavelength	439 nm for prolycopene, and a broader range (e.g., 400-550 nm) for general carotenoid profiling with a PDA detector.

Procedure:

- Standard Preparation: Prepare a series of dilutions of the purified **prolycopene** standard (or all-trans-lycopene standard) in the mobile phase to create a calibration curve.
- Sample Preparation: Prepare the sample extract as described in the isolation protocol (steps 1-4). Redissolve the dried extract in a known volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification:

- Identify the **prolycopeno** peak in the sample chromatogram based on its retention time, which should match that of the **prolycopeno** standard. Cis-isomers of lycopene generally elute earlier than the all-trans-isomer on C30 columns.
- Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
- Calculate the concentration of **prolycopeno** in the sample by interpolating its peak area on the calibration curve.

3. Protocol for Quantification of **Prolycopeno** by UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but is less specific and only suitable for samples where **prolycopeno** is the predominant carotenoid and interfering substances are minimal.

Materials and Reagents:

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Hexane (spectroscopic grade)
- Sample extracts prepared as described in the isolation protocol (steps 1-4).

Procedure:

- Sample Preparation: Prepare the sample extract in hexane as described in the isolation protocol (steps 1-4). Ensure the final solution is clear and free of particulates.
- Spectrophotometric Measurement:
 - Use hexane as a blank to zero the spectrophotometer.
 - Measure the absorbance of the sample extract at the λ_{max} of **prolycopeno**, which is approximately 439 nm.
- Calculation:

- Calculate the concentration of **prolycopene** using the Beer-Lambert law: Concentration (mol/L) = Absorbance at 439 nm / (105,000 L mol⁻¹ cm⁻¹ * 1 cm)
- To express the concentration in µg/mL, multiply the molar concentration by the molecular weight of lycopene (536.87 g/mol) and convert the units accordingly.

Data Presentation

Table 1: HPLC Retention Times of Lycopene Isomers

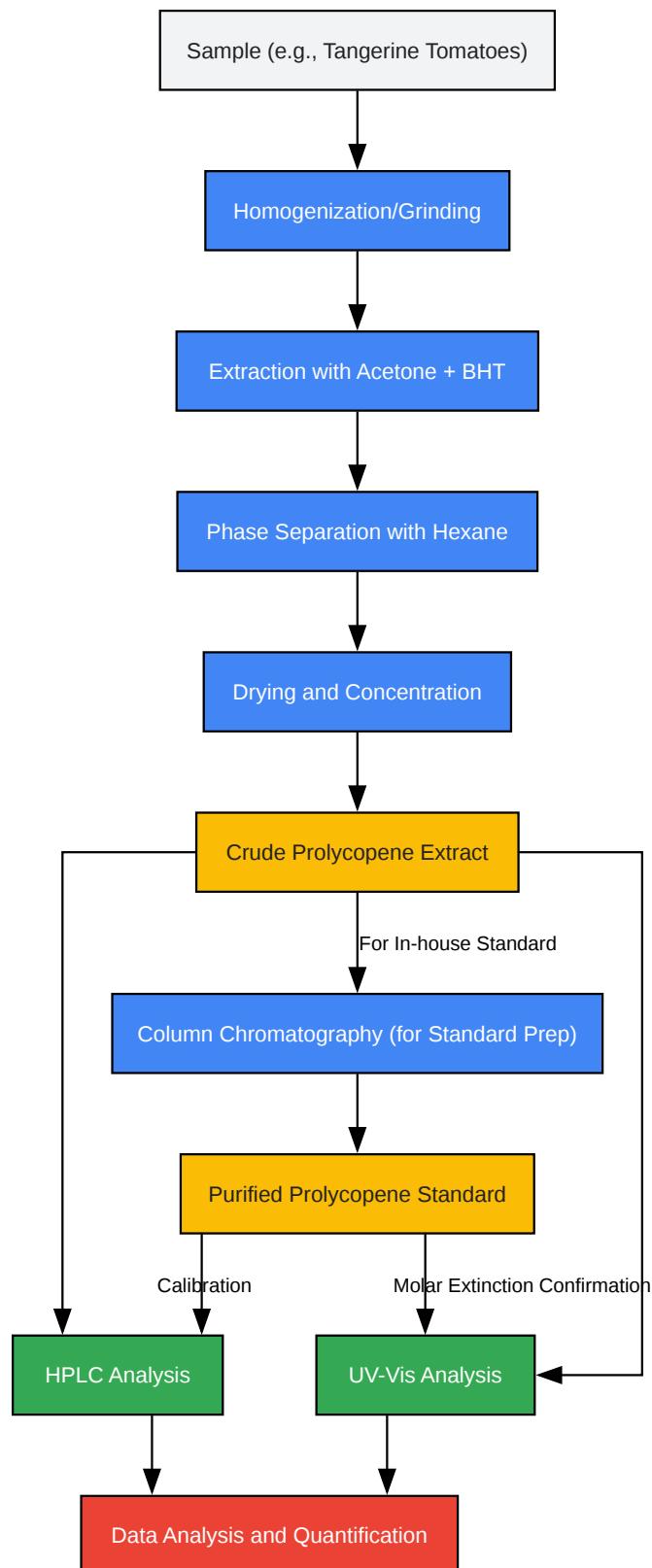
Compound	Typical Retention Time (min) on C30 column
Prolycopene (tetra-cis)	Varies, typically elutes before all-trans-lycopene
Other cis-Lycopene Isomers	Varies, typically elute before all-trans-lycopene
All-trans-Lycopene	Varies, typically has the longest retention time among lycopene isomers

Note: Absolute retention times will vary depending on the specific HPLC system, column, and mobile phase composition. It is essential to run a standard to confirm the retention time.

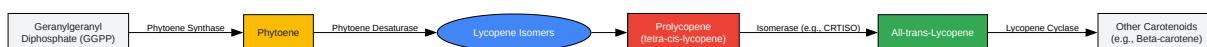
Table 2: UV-Vis Spectrophotometry Data for **Prolycopene** Quantification

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	~439 nm
Molar Extinction Coefficient (ϵ) in Hexane	105,000 L mol ⁻¹ cm ⁻¹
Path Length (b)	1 cm
Formula for Concentration (c)	$c \text{ (mol/L)} = \text{Absorbance} / (105,000 * b)$

Visualizations

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Caption: Workflow for **Prolycopene** Quantification.



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Caption: Simplified **Prolycopene** Biosynthesis Pathway.

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